

Synthesis of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Cat. No.: B112421

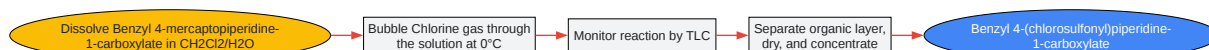
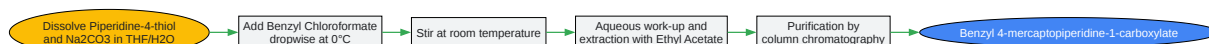
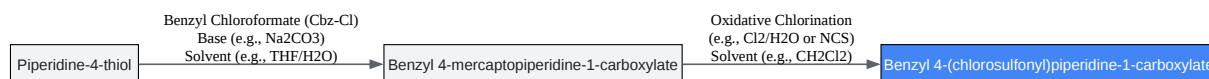
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a proposed synthetic pathway for **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate**, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of a direct, published synthesis route, this guide outlines a robust and well-precedented two-step methodology. The synthesis involves the N-protection of a suitable piperidine precursor followed by an oxidative chlorination to yield the target compound.

Proposed Synthetic Route

The synthesis of **Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate** can be efficiently achieved through a two-step process, commencing with the readily available piperidine-4-thiol. The initial step involves the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group, followed by the oxidative chlorination of the thiol to the corresponding sulfonyl chloride.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com